molecular formula C15H12ClN3O2 B10913798 Methyl 3-chloro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 3-chloro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10913798
M. Wt: 301.73 g/mol
InChI Key: CKXHVTRYPNTUFT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and pharmaceutical activities, including antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of isoflavone and 3-aminopyrazole. For instance, 5,6-diarylpyrazolo[1,5-a]pyrimidines can be synthesized via microwave irradiation, while 6,7-diarylpyrazolo[1,5-a]pyrimidines can be obtained through conventional heating . The specific conditions for synthesizing Methyl 3-chloro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate would involve similar methodologies, with adjustments to accommodate the unique substituents on the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Methyl 3-chloro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways for this compound would require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

Methyl 3-chloro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

methyl 3-chloro-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-9-13(16)14-17-11(10-6-4-3-5-7-10)8-12(15(20)21-2)19(14)18-9/h3-8H,1-2H3

InChI Key

CKXHVTRYPNTUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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